![molecular formula C20H24N2O2S B2863388 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797560-82-7](/img/structure/B2863388.png)

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

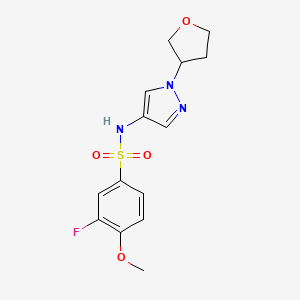

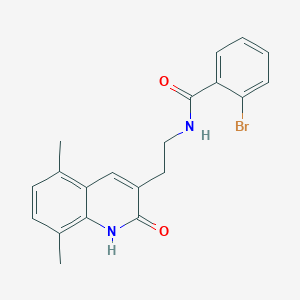

The compound you mentioned seems to be a complex organic molecule that contains an adamantan-2-yl group and a benzo[d]thiazole-6-carboxamide group . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. On the other hand, thiazoles are a class of organic compounds that contain a five-membered C3NS ring .

Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of the adamantan-2-yl group and the benzo[d]thiazole-6-carboxamide group. The adamantan-2-yl group is a three-dimensional, cage-like structure, while the benzo[d]thiazole group is a planar, aromatic heterocycle .Chemical Reactions Analysis

The chemical reactions of your compound would depend on the functional groups present and the conditions under which the reactions are carried out. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and amidation . Its structure, which includes borate and sulfonamide groups, allows for a variety of transformations, making it a versatile building block in the synthesis of more complex molecules.

Drug Development

The adamantane moiety is a significant feature in drug molecules due to its bioactive properties. The compound could be used in the development of new pharmaceuticals, especially considering its potential for modification and the introduction of additional functional groups .

Enzyme Inhibition

Borate-containing compounds like this one have been studied for their role as enzyme inhibitors. They can bind to the active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme regulation is crucial .

Fluorescent Probes

The borate group in the compound can be utilized to create fluorescent probes. These probes can detect the presence of various analytes, such as hydrogen peroxide, sugars, and ions, which is valuable in both biological research and medical diagnostics .

Stimulus-Responsive Drug Carriers

Due to the reactive nature of the borate linkage, this compound could be used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH or glucose levels, to release drugs at targeted sites within the body .

Antitumor Activity

Thiazole derivatives, which are part of this compound’s structure, have shown antitumor and cytotoxic activities. This suggests potential applications in cancer research, where the compound could be part of therapeutic agents designed to target and destroy cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-24-20(15-5-12-4-13(7-15)8-16(20)6-12)10-21-19(23)14-2-3-17-18(9-14)25-11-22-17/h2-3,9,11-13,15-16H,4-8,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSGIFAAYLRORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2863310.png)

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)